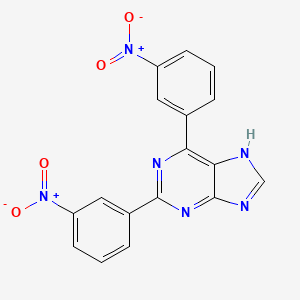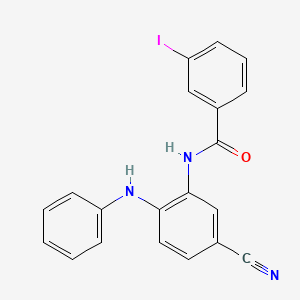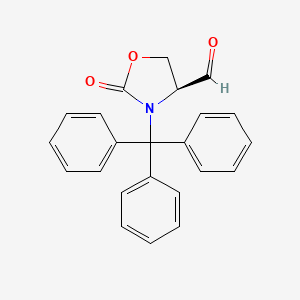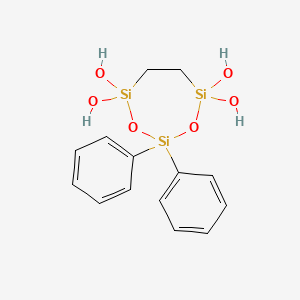
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a methoxyphenyl group at position 5, and a phenyl group at position 6 on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- involves the Suzuki coupling reaction. This reaction typically uses 2,4-dichloropyrimidine as a starting material, which is then reacted with phenylboronic acid and 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki Coupling: As mentioned earlier, this reaction is used for the synthesis of the compound and can also be employed for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Suzuki Coupling: Reagents include phenylboronic acid, 4-methoxyphenylboronic acid, and a palladium catalyst. The reaction is often performed in the presence of a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific nucleophiles or boronic acids used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group replacing one of the chlorine atoms.
Applications De Recherche Scientifique
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially important compounds.
Mécanisme D'action
The mechanism of action of pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluorophenylpyrimidine: Similar in structure but with a fluorine atom instead of a methoxy group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a methoxyphenyl group.
2,4-Dichloro-5-phenylpyrimidine: Lacks the methoxy group at position 5.
Uniqueness
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- is unique due to the presence of both a methoxyphenyl and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
651315-80-9 |
|---|---|
Formule moléculaire |
C17H12Cl2N2O |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
2,4-dichloro-5-(4-methoxyphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2O/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3 |
Clé InChI |
JQFOHCABLFVPPT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)






![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)





